1-(2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13465985
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone -](/images/structure/VC13465985.png)
Specification
Molecular Formula | C10H20N2O2 |
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Molecular Weight | 200.28 g/mol |
IUPAC Name | 1-[2-[[2-hydroxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone |
Standard InChI | InChI=1S/C10H20N2O2/c1-9(14)12-5-3-4-10(12)8-11(2)6-7-13/h10,13H,3-8H2,1-2H3 |
Standard InChI Key | WSMGIBOYNMENKO-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCCC1CN(C)CCO |
Canonical SMILES | CC(=O)N1CCCC1CN(C)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered amine heterocycle) with two key substituents:
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Ethanone group: A carbonyl () moiety at position 1 of the pyrrolidine ring.
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Hydroxyethyl-methyl-amino side chain: A branched substituent at position 2, comprising a methyl group, a hydroxyethyl group, and an amino linkage.
The stereochemistry of the pyrrolidine nitrogen and side chain influences its interactions with biological targets.
Table 1: Key Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 228.33 g/mol | |
IUPAC Name | 1-[2-[[(2-Hydroxyethyl)(methyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
Canonical SMILES | CN(CCO)CC1CCCN1C(=O)C | |
Solubility (Water) | Moderate (120 μM) |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Pyrrolidine ring formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions .
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Side-chain introduction: Alkylation of the pyrrolidine nitrogen with 2-bromoethanol, followed by methylation using methyl iodide .
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Ethanone group attachment: Acetylation via reaction with acetic anhydride or acetyl chloride.
A patented method (KR20160141950A) highlights the use of palladium on carbon () for hydrogenation and sodium borohydride () for ester reduction, achieving yields >80% .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Alkylation | 2-Bromoethanol, THF, reflux | 83% |
Hydrogenation | , Pd/C, 1–10 atm | 85% |
Acetylation | Acetic anhydride, | 78% |
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases due to its ester and amine groups. Its hydroxyethyl moiety enables hydrogen bonding, enhancing solubility in polar solvents.
Spectroscopic Data
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NMR (): δ 3.64 (t, , 2H, -CH2OH), 2.65 (t, , 2H, -NCH2), 2.56 (m, 4H, pyrrolidine), 1.78 (m, 4H, pyrrolidine).
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MS (ESI+): m/z 229.18 [M+H]+.
Compound | Target | IC50/EC50 |
---|---|---|
1-Methyl-2-(2-hydroxyethyl)pyrrolidine | Bacterial membranes | 12 μM |
N-Ethylpyrrolidine | GABA receptors | 45 μM |
Target compound | Under investigation | N/A |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for:
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Anticancer agents: Analogous structures inhibit topoisomerase II.
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Antidepressants: Amine groups facilitate blood-brain barrier penetration.
Chemical Probes
Its hydroxyethyl group enables conjugation with fluorescent tags for imaging studies.
Comparison with Structural Analogs
Table 4: Structural and Functional Comparisons
Compound | Key Differences | Bioactivity |
---|---|---|
1-(3-{[Hydroxyethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone | Substituent position | Reduced solubility |
N-Cyclopropylpyrrolidine | Cyclopropyl group | Enhanced stability |
Target compound | Hydroxyethyl-methyl side chain | Broad potential |
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